molecular formula C16H16FN3O2 B2577118 N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide CAS No. 1436064-39-9

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide

Cat. No.: B2577118
CAS No.: 1436064-39-9
M. Wt: 301.321
InChI Key: LVYLZTGGPXSHPG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide (CAS Number 1436064-39-9) is a synthetic organic compound with a molecular formula of C16H16FN3O2 and a molecular weight of 301.32 g/mol . This chemical features a tetrahydroquinoline core, a cyclopropyl group with a nitrile substituent, and a propanamide linker, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery . Its structural complexity, including the fluoro and cyano functional groups, suggests potential for investigating structure-activity relationships and developing novel pharmacologically active molecules. Available with a purity of 95.0% or higher, this product is supplied as a solid with a predicted density of 1.35±0.1 g/cm³ at 20 °C and a predicted boiling point of 679.1±55.0 °C . Its topological polar surface area is 73.2 Ų . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-2-3-13-11(9-12)1-4-15(22)20(13)8-5-14(21)19-16(10-18)6-7-16/h2-3,9H,1,4-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLZTGGPXSHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)F)CCC(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane derivative with cyanogen bromide under basic conditions to introduce the cyano group.

    Synthesis of the fluoroquinolone core: The fluoroquinolone moiety is synthesized through a series of reactions, including the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and fluorination.

    Coupling of the intermediates: The final step involves the coupling of the cyanocyclopropyl intermediate with the fluoroquinolone core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or modulating the activity of specific enzymes or receptors involved in biological processes.

    Interfering with DNA or RNA synthesis: Disrupting the replication or transcription of genetic material in microorganisms or cancer cells.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Compounds Analyzed:

Compound Name Core Structure Differences Molecular Formula Key References
N-(1-Cyanocyclopropyl)-3-(3-methyl-1H-indol-1-yl)propanamide (7b) 3-methylindole replaces 6-fluoroquinoline; lacks ketone and dihydroquinoline features C₁₆H₁₇N₃O
N-(1-Cyanocyclopropyl)-3-(5-fluoro-1H-indol-1-yl)propanamide (8b) 5-fluoroindole replaces 6-fluoroquinoline; shorter aromatic system C₁₅H₁₄FN₃O
N-(1-Cyanocyclopropyl)-2-(1H-indol-1-yl)acetamide (5a) Acetamide chain (vs. propanamide); indole substituent C₁₃H₁₃N₃O
ICatS (N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-...) Sulfonyl and trifluoroethylamino groups replace quinoline; broader enzyme inhibition profile C₂₀H₁₇F₅N₂O₃S

Physicochemical Properties

Property Target Compound (Predicted) 7b 8b 5a
Molecular Weight ~345 g/mol 275.33 g/mol 287.29 g/mol 235.26 g/mol
Melting Point Not reported 148–150°C 132–134°C 165–167°C
Solubility Low (lipophilic backbone) Low in water Moderate in DMSO Low in water
LogP ~2.5 (estimated) 2.1 2.3 1.8

Data derived from elemental analysis and chromatographic behavior in .

Biological Activity

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 Cyanocyclopropyl 3 6 fluoro 2 oxo 3 4 dihydroquinolin 1 YL propanamide\text{N 1 Cyanocyclopropyl 3 6 fluoro 2 oxo 3 4 dihydroquinolin 1 YL propanamide}

This structure features a cyanocyclopropyl group and a 6-fluoro-2-oxo-3,4-dihydroquinoline moiety, which are significant for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. The specific mechanisms are still under investigation but may involve:

  • Inhibition of Kinases : Compounds in this class have shown potential as kinase inhibitors, which are crucial in cancer therapy. For instance, related compounds have been identified as inhibitors of FGFR kinases at low concentrations .
  • Antitumor Activity : Some studies suggest that derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Kinase Inhibition Inhibits FGFR kinases with IC50 values <100 nmol/L
Antitumor Effects Suppresses proliferation in breast cancer cell lines
Synergistic Cytotoxicity Enhances effects in combination with gemcitabine
Selectivity Selective against specific cancer types

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on the HCC1569 breast cancer cell line. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis. Further analysis revealed that it acted synergistically with gemcitabine, enhancing overall cytotoxicity.

Case Study 2: Kinase Targeting

Another research effort focused on the structural optimization of quinoline derivatives to enhance their potency as PKMYT1 inhibitors. The findings suggested that modifications to the cyclopropyl group could improve binding affinity and selectivity towards the target kinase, highlighting the importance of structural features in determining biological activity.

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide?

Methodological Answer:
The synthesis involves multi-step organic reactions. Key steps include:

  • Core formation : Cyclization of 6-fluoro-3,4-dihydroquinolin-2(1H)-one via Friedländer or Pfitzinger reactions under reflux conditions (e.g., acetic acid, 110°C, 12h) .
  • Cyanocyclopropyl coupling : Amide bond formation using HATU/DIPEA in DMF with N-(1-cyanocyclopropyl)amine. Optimize molar ratios (1:1.2 substrate:amine) and reaction time (4–6h) to achieve >75% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR validates the dihydroquinoline core (δ 2.8–3.2 ppm for CH2 groups) and nitrile functionality (δ 118–120 ppm in 13C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 342.1345) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) ensures purity >95% .

Advanced: How to resolve bioactivity contradictions between enzymatic and cell-based assays?

Methodological Answer:

  • Standardize assay conditions : Fix DMSO concentration ≤0.1% and use consistent cell lines (e.g., HEK293 vs. HeLa) .
  • Orthogonal validation : Combine enzymatic inhibition (IC50) with cellular viability (MTT assay) to differentiate target-specific vs. off-target effects .
  • Data normalization : Use Z-score transformation to account for inter-assay variability .

Basic: What solubility and stability profiles guide formulation?

Methodological Answer:

  • Solubility : Moderate in DMSO (50 mg/mL); poor in aqueous buffers. Use co-solvents (e.g., 10% Cremophor EL) for in vivo studies .
  • Stability : Conduct forced degradation studies:
    • pH stability : Stable at pH 4–8 (24h, 37°C); degrades at pH <2 (amide hydrolysis) .
    • Thermal stability : t90 >30 days at 25°C .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

  • Molecular docking : AutoDock Vina models interactions with kinase domains (e.g., ATP-binding sites). Validate with mutagenesis (e.g., Kd changes in mutant receptors) .
  • MD simulations : GROMACS (50 ns trajectories) assesses binding stability (RMSD <2.0 Å) .

Basic: What in vitro models are suitable for toxicity screening?

Methodological Answer:

  • Hepatotoxicity : HepG2 cells, 48h exposure, IC50 via MTT assay (compare to cisplatin control) .
  • CYP inhibition : Human liver microsomes + LC-MS/MS to quantify IC50 for CYP3A4/2D6 .

Advanced: How to optimize coupling reaction yields?

Methodological Answer:

  • Design of Experiments (DoE) : Vary coupling reagent (HATU vs. EDCI), solvent (DMF vs. THF), and temperature (0–25°C). Optimal conditions: HATU, DMF, 1.2:1 amine:substrate ratio (yield: 82%) .
  • In situ FTIR : Monitor nitrile (2200 cm⁻¹) and amide (1650 cm⁻¹) peaks for reaction completion .

Basic: What metabolic pathways are anticipated?

Methodological Answer:

  • Phase I metabolism : CYP3A4-mediated oxidation of the dihydroquinoline ring (major metabolite: 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline) .
  • Phase II : Glucuronidation of the amide group (UPLC-QTOF-MS identifies m/z 518.2 [M+glucuronide]) .

Advanced: How to mitigate batch variability in pharmacological data?

Methodological Answer:

  • QC protocols : Mandate NMR purity >95%, HPLC area % >98%, and residual solvent <500 ppm (ICH guidelines) .
  • Reference standards : Use USP-grade impurities (e.g., desfluoro analog) to calibrate assays .

Basic: What are key physicochemical parameters for SAR studies?

Methodological Answer:

ParameterMethodValueReference
LogPShake-flask (octanol/water)2.3 ± 0.2
pKaPotentiometric titration4.1 (amide NH)
Melting pointDSC178–182°C

Data Contradiction Analysis Example

Scenario : Conflicting IC50 values (enzymatic vs. cell-based assays).
Resolution Workflow :

Replicate assays under identical conditions (n=6).

Statistical analysis : ANOVA to identify outliers (p<0.05).

Mechanistic study : SPR to measure binding kinetics (ka/kd) .

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